molecular formula C26H21Br2NO3 B12459128 1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one

1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one

Cat. No.: B12459128
M. Wt: 555.3 g/mol
InChI Key: KNMFTTWVELIVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one (compound 7g) is a synthetic small molecule characterized by a central piperidin-4-one ring substituted with two 3-bromo-4-hydroxybenzylidene groups at positions 3 and 5, and a benzyl group at position 1 (CID: 6519338) . Its molecular formula is C₂₆H₂₁Br₂NO, with a distinct conjugated dienone system contributing to its bioactivity . This compound has garnered attention as a potent and selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), a therapeutic target for hormone-dependent cancers (e.g., prostate, breast) and HIV latency reversal .

Properties

Molecular Formula

C26H21Br2NO3

Molecular Weight

555.3 g/mol

IUPAC Name

1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2

InChI Key

KNMFTTWVELIVCC-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Method Overview

  • Reagents : p-Hydroxybenzaldehyde (PHB), bromine (Br₂), methyl chloride solvents (e.g., CHCl₃), and solubility promoters (e.g., ethyl acetate).
  • Conditions : Bromination occurs at 0–60°C, followed by solvent recovery and crystallization.
  • Yield : ~76–81% for 3-bromo-4-hydroxybenzaldehyde, with minor byproducts (e.g., dibrominated derivatives).

Key Reaction :
$$
\text{PHB} + \text{Br}2 \xrightarrow{\text{CHCl}3, 0-60^\circ \text{C}} \text{3-bromo-4-hydroxybenzaldehyde} + \text{HBr}
$$

Protection of 3-Bromo-4-hydroxybenzaldehyde

To prevent unwanted side reactions during subsequent steps, the phenolic -OH group is protected as a methoxymethoxy (-OCH₂OCH₃) derivative.

Procedure

  • Reagents : 3-Bromo-4-hydroxybenzaldehyde, methoxymethyl chloride (MOM-Cl), base (e.g., NaH).
  • Conditions : Stirring in anhydrous THF or DCM at 0–25°C for 2–4 hours.
  • Outcome : 3-bromo-4-(methoxymethoxy)benzaldehyde is obtained in >90% yield.

Aldol Condensation with 4-Piperidone

The protected aldehyde undergoes aldol condensation with 4-piperidone to form the bis-benzylidene intermediate.

Reaction Details

  • Reagents : 3-Bromo-4-(methoxymethoxy)benzaldehyde, 4-piperidone, barium hydroxide (Ba(OH)₂), methanol.
  • Conditions : Reflux in methanol for 2–4 hours.
  • Product : 3,5-bis(3-bromo-4-(methoxymethoxy)benzylidene)piperidin-4-one (Compound 9 in).
  • Yield : ~85–90%.

Mechanism :
$$
2 \text{Aldehyde} + \text{4-Piperidone} \xrightarrow{\text{Ba(OH)}2, \Delta} \text{Bis-benzylidene piperidin-4-one} + 2 \text{H}2\text{O}
$$

N-Benzylation of the Piperidine Nitrogen

The piperidine nitrogen is alkylated with benzyl bromide to introduce the 1-benzyl group.

Alkylation Protocol

  • Reagents : Bis-benzylidene piperidin-4-one (Compound 9 ), benzyl bromide, K₂CO₃, acetonitrile.
  • Conditions : Heating at 60°C for 2–4 hours.
  • Product : 1-Benzyl-3,5-bis(3-bromo-4-(methoxymethoxy)benzylidene)piperidin-4-one (Compound 10g in).
  • Yield : ~80–85%.

Critical Note : Excess benzyl bromide (3 eq.) ensures complete alkylation.

Deprotection of Methoxymethoxy Groups

Acidic hydrolysis removes the protecting groups to yield the final compound.

Hydrolysis Conditions

  • Reagents : Methanolic HCl (3 N).
  • Conditions : Stirring at 60°C for 3 hours.
  • Product : 1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one (Compound 7g in).
  • Yield : ~65–75%.

Characterization Data :

  • 1H NMR (DMSO-d₆) : δ 11.13 (bs, 2H, OH), 7.05–7.74 (m, 12H, aromatic), 4.43–4.48 (s, 6H, benzyl CH₂).
  • 13C NMR : Peaks at δ 187.2 (C=O), 158.9 (C-Br), 115–135 (aromatic carbons).

Alternative Synthetic Routes and Modifications

Reductive Amination Approach

  • Method : Use of NaBH(AcO)₃ for reductive amination with 4-oxo-4-phenylbutanal.
  • Outcome : Lower yields (~50–60%) compared to alkylation.

Solvent-Free Condensation

  • Conditions : Grinding aldehydes and ketones with NaOH in a mortar.
  • Applicability : Limited to unsubstituted chalcones but highlights potential for greener methods.

Optimization and Challenges

Solvent Recovery

  • Issue : High solvent consumption in bromination (6 tons per ton of product).
  • Solution : Distillation and dehydration with CaCl₂ reduce costs.

Selectivity in Alkylation

  • Challenge : Competing O-alkylation.
  • Mitigation : Use of dry K₂CO₃ and controlled stoichiometry.

Comparative Analysis of Methods

Parameter Aldol Condensation Reductive Amination
Yield 85–90% 50–60%
Reaction Time 2–4 hours 6–8 hours
Selectivity High Moderate
Scalability Industrial Laboratory

Industrial-Scale Considerations

  • Cost Drivers : Bromine handling, solvent recovery, and catalyst reuse.
  • Patented Innovations : CN105622444B (2015) details low-cost N-benzylation using K₂CO₃ and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

CARM1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one is a synthetic organic compound with a piperidin-4-one core substituted with two 3-bromo-4-hydroxybenzylidene moieties and a benzyl group. It has garnered attention in medicinal chemistry for its potential as an inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme implicated in hormone-dependent cancers like prostate and breast cancer .

Scientific Research Applications

1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one exhibits significant biological activity, acting as a selective CARM1 inhibitor. In vitro studies have shown that this compound can effectively reduce the activity of the PSA promoter in human LNCaP cells in a dose-dependent manner, suggesting its potential role in inhibiting cancer cell proliferation by targeting specific enzymatic pathways related to arginine methylation.

Interaction Studies
Interaction studies have focused on its selectivity towards CARM1 compared to other protein arginine methyltransferases (PRMTs). The compound has demonstrated high selectivity, with minimal activity against other PRMTs or histone lysine methyltransferases (HKMTs), highlighting its potential as a targeted therapeutic agent .

Enzyme Selectivity and Cellular Activity
Research findings indicated that 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one (7g) and its analogues 8a–l displayed high and selective CARM1 inhibition, with lower or no activity against a panel of different PRMTs or HKMTs . In human LNCaP cells, 7g showed a significant dose-dependent reduction of the PSA promoter activity .

Cytotoxicity
Experimental procedures for compounds 7g and 8e were effective up to 8-10 μM, while 8l was effective only at 30 μM . Cell viability was measured through Cell Titer-Glo (CTG) to confirm that the observed PSA effects were the results of CARM1 inhibition, and to rule out involvement of other targets and/or cell death . 7g and 8l displayed no or little effects on cell viability, at concentrations that impacted the luciferase assay .

Structural Features and Biological Activity
The unique combination of structural elements in 1-benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one contributes to its specific biological activity and selectivity towards CARM1, distinguishing it from other compounds.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-Bromo-4-hydroxybenzaldehydeContains hydroxyl and bromo groupsPrecursor for synthesisSimple structure
1-Benzylpiperidin-4-onePiperidine core without substitutionsLimited biological activityLacks CARM1 inhibition
3-Bromo-4-methoxybenzaldehydeSimilar aldehyde structureLess selective inhibitionDifferent functional groups

Comparison with Similar Compounds

Key Structural Insights :

  • Bromine Position : 3-Bromo substitution (as in 7g ) enhances CARM1 selectivity over 2-bromo derivatives, which exhibit broader epigenetic target engagement (e.g., p300, EZH2) .
  • Hydroxy Group: The 4-hydroxy moiety in 7g is critical for hydrogen bonding with CARM1’s active site, improving potency compared to non-hydroxylated analogues .
  • N-Substituents : Bulky N-benzyl groups (e.g., 7g , 8e ) enhance cellular permeability and target affinity, while acylated derivatives (e.g., c6 ) shift activity toward anti-inflammatory pathways .

Mechanism of Action and Clinical Relevance

  • CARM1 Inhibition: 7g binds to CARM1’s SAM-binding pocket, disrupting methylation of histone H3 (Arg17) and non-histone substrates (e.g., PABP1), leading to tumor growth arrest .
  • HIV Latency Reversal : By inhibiting CARM1-mediated transcriptional repression, 7g activates HIV-1 proviral transcription in latency models (EC₅₀ = 1.2 µM) .
  • Cancer Selectivity: Unlike non-tumor cells, 7g induces apoptosis in leukemia (NB4, U937) and solid tumor (MCF-7) cells at 2–5 µM .

Biological Activity

1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one, also referred to as compound 7g, has garnered attention in the field of medicinal chemistry due to its potential as a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is implicated in various hormone-dependent tumors, including prostate and breast cancers. This article reviews the biological activity of compound 7g, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.

Compound 7g acts primarily as a selective inhibitor of CARM1. It has been shown to significantly reduce the activity of the PSA promoter in human LNCaP prostate cancer cells, indicating its potential role in regulating androgen receptor signaling pathways. The compound's selectivity is attributed to its structural features, particularly the presence of bromine and hydroxy groups that enhance binding affinity to CARM1 while minimizing interaction with other protein arginine methyltransferases (PRMTs) and histone lysine methyltransferases (HKMTs) .

In Vitro Studies

In vitro studies have demonstrated that compound 7g exhibits a dose-dependent inhibitory effect on CARM1 activity. The IC50 values for 7g and its analogues (8e and 8l) were determined to be between 8-10 μM, showcasing their potency against CARM1 while showing minimal toxicity to cell viability at these concentrations .

The following table summarizes the IC50 values for selected compounds against CARM1:

CompoundIC50 (μM)Target
7g8-10CARM1
8e8-10CARM1
8l30CARM1

Selectivity Profile

The selectivity of compound 7g was assessed against a panel of different PRMTs and HKMTs. It showed lower or no activity against these enzymes, confirming its potential as a selective therapeutic agent. This selectivity is crucial for minimizing off-target effects commonly associated with less selective inhibitors .

Study on Prostate Cancer

A significant study focused on the application of compound 7g in prostate cancer treatment revealed its ability to inhibit PSA expression effectively. In LNCaP cells treated with varying concentrations of compound 7g, a marked reduction in PSA promoter activity was observed, suggesting that targeting CARM1 could be a viable strategy for managing hormone-dependent tumors .

Comparative Analysis with Other Compounds

In comparison with other bis(bromo-4-hydroxybenzylidene) analogues, compound 7g exhibited superior selectivity and potency. For instance, compounds with fewer bromine substitutions or different functional groups did not demonstrate the same level of inhibition against CARM1, highlighting the importance of structural optimization in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.